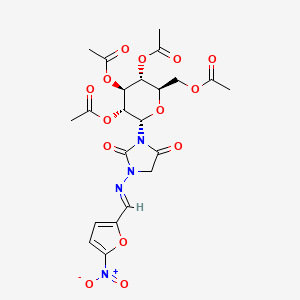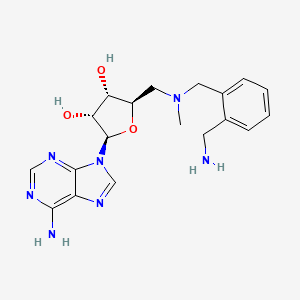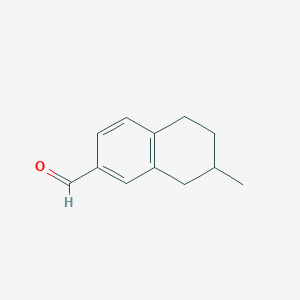
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- is a complex organic compound that features a pyridine ring substituted with fluorophenyl, methylthio, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a pyridine derivative is reacted with appropriate fluorophenyl, methylthio, and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles like bromine (Br2) or nitric acid (HNO3) can substitute the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce amines.
科学研究应用
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its target, while the methylthio group can modulate its reactivity and stability.
相似化合物的比较
Similar Compounds
- Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
- Pyridine, 2-(4-bromophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
- Pyridine, 2-(4-methylphenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
Uniqueness
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making the compound particularly valuable in medicinal chemistry and drug design.
属性
CAS 编号 |
116579-33-0 |
|---|---|
分子式 |
C19H13F4NS |
分子量 |
363.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H13F4NS/c1-25-16-10-17(12-5-7-15(20)8-6-12)24-18(11-16)13-3-2-4-14(9-13)19(21,22)23/h2-11H,1H3 |
InChI 键 |
XVAUWXZQSZLDJY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)



![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)

![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)


![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
